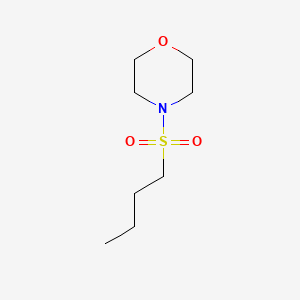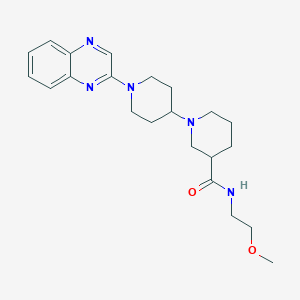![molecular formula C18H19ClN2O5S B5381544 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as MK-2206, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of allosteric inhibitors and is used as a tool compound to study the function of protein kinases. MK-2206 has been shown to be effective in inhibiting the activity of AKT, a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism.
作用机制
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is an allosteric inhibitor of AKT, which means that it binds to a site on the protein other than the active site and changes its conformation, thereby inhibiting its activity. AKT is a key signaling protein that regulates cell survival, proliferation, and metabolism by phosphorylating downstream targets. 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide inhibits the phosphorylation of AKT and its downstream targets, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical models of various cancers, including breast, prostate, and lung cancer. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is its specificity for AKT, which makes it a valuable tool compound for studying the function of this protein kinase. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is its toxicity at high doses, which can limit its use in some experiments.
未来方向
There are several future directions for research on 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of more potent and selective inhibitors of AKT. Finally, the use of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide in clinical trials for the treatment of cancer, diabetes, and Alzheimer's disease is an important future direction for research.
合成方法
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is synthesized by the reaction of 3-chloro-N-(4-methoxy-3-nitrophenyl)benzamide and 4-morpholinylsulfonyl chloride in the presence of a base. The nitro group in the starting material is reduced to an amino group, and the sulfonyl chloride group is displaced by the morpholine group. The resulting product is purified by column chromatography to obtain pure 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide.
科学研究应用
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively used in scientific research to study the function of AKT and its role in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the activity of AKT in cancer cells, leading to apoptosis and tumor regression. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been used to study the role of AKT in insulin signaling and glucose metabolism in diabetes. Furthermore, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting the activity of AKT and reducing the accumulation of beta-amyloid plaques.
属性
IUPAC Name |
3-chloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-16-6-5-15(20-18(22)13-3-2-4-14(19)11-13)12-17(16)27(23,24)21-7-9-26-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVXCGBKJXFNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B5381463.png)
![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)


![N~1~,N~1~-dimethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5381493.png)
![2-(4-{[1-(2,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5381501.png)
![(3aR*,7aS*)-2-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5381513.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![3-(4-fluorophenyl)-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5381522.png)
![3-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381535.png)
![ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
![8-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5381553.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)